Methyl 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and an oxopropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetic acid with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then cyclized using a suitable reagent to form the pyrrolidinone ring. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Uniqueness
Methyl 3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C15H17NO5 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C15H17NO5/c1-20-12-5-3-11(4-6-12)16-9-10(7-14(16)18)13(17)8-15(19)21-2/h3-6,10H,7-9H2,1-2H3 |
InChI Key |
SFLWAMRPMQXSFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)CC(=O)OC |
Origin of Product |
United States |
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